Cas no 1675-69-0 (Azelanitrile)

Azelanitrile is a nitrile-based organic compound with applications in specialty chemical synthesis and pharmaceutical intermediates. Its key advantages include a stable nitrile functional group, which facilitates further derivatization into amines, acids, or heterocyclic structures. The compound exhibits good solubility in common organic solvents, enabling versatile reaction conditions. Its molecular structure allows for selective reactivity, making it useful in controlled synthetic pathways. Azelanitrile is often employed in the production of fine chemicals, agrochemicals, and bioactive molecules due to its reliable performance and compatibility with various catalytic systems. Proper handling is required due to its potential toxicity and reactivity under certain conditions.
Azelanitrile structure
Azelanitrile structure
Product name:Azelanitrile
CAS No:1675-69-0
MF:C9H14N2
MW:150.220861911774
CID:83882
PubChem ID:74295

Azelanitrile Chemical and Physical Properties

Names and Identifiers

    • Azelanitrile
    • Nonanedinitrile
    • 1,7-Dicyanoheptane
    • Heptane-1,7-dicarboni
    • Azelonitrile
    • azelaonitrile
    • Azelaic dinitrile~1,7-Dicyanoheptane~Heptane-1,7-dicarbonitrile
    • Heptamethylene Dicyanide
    • AZELAINITRILE
    • AZELAIC NITRILE
    • Azelaic dinitrile
    • 1,9-Nonanedinitrile
    • Azelanitrile,95%
    • J-010378
    • 73T7669M5M
    • AKOS015839899
    • SCHEMBL818935
    • EINECS 216-824-0
    • FT-0622520
    • Azelonitrile #
    • UNII-73T7669M5M
    • 1675-69-0
    • NS00025502
    • ?AZELANITRILE
    • QXOYPGTWWXJFDI-UHFFFAOYSA-N
    • NSC18521
    • Nonanedinitrile-
    • Azeleonitrile
    • DTXSID70168303
    • NSC 18521
    • NSC-18521
    • DB-253815
    • MDL: MFCD00001984
    • Inchi: InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2
    • InChI Key: QXOYPGTWWXJFDI-UHFFFAOYSA-N
    • SMILES: C(CCCC#N)CCCC#N
    • BRN: 1747968

Computed Properties

  • Exact Mass: 150.11600
  • Monoisotopic Mass: 150.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 47.6A^2
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Colorless or brown liquid.
  • Density: 0.929 g/mL at 25 °C(lit.)
  • Boiling Point: 175-176 °C11 mm Hg(lit.)
  • Flash Point: >110°C
  • Refractive Index: n20/D 1.446(lit.)
  • PSA: 47.58000
  • LogP: 2.76426
  • Solubility: Insoluble in water.

Azelanitrile Security Information

  • Hazardous Material transportation number:UN 3276 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 20/22
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xn
  • Hazard Level:6.1
  • PackingGroup:III
  • Packing Group:III
  • Safety Term:6.1
  • Packing Group:III
  • HazardClass:6.1
  • Risk Phrases:R20/21/22
  • Storage Condition:Store below +30°C.

Azelanitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Azelanitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A922180-250ml
Azelainitrile
1675-69-0 95%
250ml
¥846.00 2022-01-10
SHENG KE LU SI SHENG WU JI SHU
sc-268534-10 g
Azelanitrile,
1675-69-0
10g
¥1,504.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-268534-10g
Azelanitrile,
1675-69-0
10g
¥1504.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19372-25g
Azelanitrile, 97%
1675-69-0 97%
25g
¥2903.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19372-5g
Azelanitrile, 97%
1675-69-0 97%
5g
¥1175.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19372-100g
Azelanitrile, 97%
1675-69-0 97%
100g
¥8546.00 2023-03-15
A2B Chem LLC
AA89794-1g
Nonanedinitrile
1675-69-0 95%
1g
$74.00 2024-04-20
A2B Chem LLC
AA89794-5g
Nonanedinitrile
1675-69-0 95%
5g
$181.00 2024-04-20

Additional information on Azelanitrile

Introduction to Azelanitrile (CAS No. 1675-69-0)

Azelanitrile, a compound with the chemical name 2-cyano-5-chlorobenzothiazole, is a significant molecule in the field of chemical and pharmaceutical research. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive compounds. With a CAS number of 1675-69-0, this compound has garnered attention due to its role in developing innovative therapeutic agents and materials.

The molecular formula of Azelanitrile is C₆H₃ClN₂S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. This arrangement contributes to its distinct chemical behavior and reactivity, making it a versatile building block in organic synthesis. The presence of both cyano and chloro substituents on the benzothiazole core enhances its utility in pharmaceutical applications.

In recent years, Azelanitrile has been extensively studied for its potential in medicinal chemistry. Researchers have explored its derivatives as candidates for treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The benzothiazole scaffold is particularly noteworthy for its biological activity, often serving as a key structural element in drug molecules.

One of the most compelling aspects of Azelanitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. Azelanitrile-based inhibitors have shown promise in preclinical studies, particularly for addressing issues related to protein-protein interactions.

Moreover, Azelanitrile has been utilized in the synthesis of antimicrobial agents. The growing threat of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. The structural features of Azelanitrile allow for the creation of molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. This has led to several promising candidates entering clinical trials for treating multidrug-resistant infections.

The compound's reactivity also makes it valuable in material science applications. For instance, Azelanitrile derivatives have been used to develop advanced polymers with enhanced thermal stability and mechanical strength. These materials are particularly useful in high-performance coatings and composites used in aerospace and automotive industries.

Recent advancements in computational chemistry have further highlighted the importance of Azelanitrile in drug discovery. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of Azelanitrile-based compounds before they are synthesized. This approach has significantly reduced the time and cost associated with developing new drugs by identifying promising candidates early in the process.

In conclusion, Azelanitrile (CAS No. 1675-69-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structure and reactivity make it an indispensable tool for researchers seeking to develop innovative treatments and materials. As scientific understanding continues to evolve, the potential uses for Azelanitrile are likely to expand even further.

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